molecular formula C9H9N3O2 B6158716 methyl 3-amino-1H-indazole-7-carboxylate CAS No. 1780882-27-0

methyl 3-amino-1H-indazole-7-carboxylate

Cat. No.: B6158716
CAS No.: 1780882-27-0
M. Wt: 191.2
InChI Key:
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Description

Methyl 3-amino-1H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indazole core with an amino group at the 3-position and a carboxylate ester at the 7-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with ortho-substituted benzoic acids or their esters. For instance, the reaction of 2-nitrobenzoic acid methyl ester with hydrazine hydrate under reflux conditions can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently. The use of palladium-catalyzed reactions and other transition metal catalysts can be employed to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1-position.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-1H-indazole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1H-indazole-7-carboxylate is unique due to the presence of both an amino group and a carboxylate ester on the indazole ring. This combination of functional groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

1780882-27-0

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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